![molecular formula C14H18N2O2S B245312 1-[(5-tert-butyl-2-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245312.png)
1-[(5-tert-butyl-2-methylphenyl)sulfonyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-tert-butyl-2-methylphenyl)sulfonyl]-1H-imidazole, commonly known as TBSI, is a chemical compound that has been widely used in scientific research. TBSI is a sulfonyl imidazole derivative that has been extensively studied for its potential application in drug discovery and development.
Mecanismo De Acción
TBSI works by inhibiting the activity of certain enzymes, such as carbonic anhydrases and metalloproteinases. These enzymes play a crucial role in various physiological processes, including cell proliferation, migration, and invasion. By inhibiting these enzymes, TBSI can potentially prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects
TBSI has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-angiogenic properties. TBSI has also been shown to have a selective inhibitory effect on certain enzymes, which makes it a promising candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using TBSI in lab experiments is its selective inhibitory effect on certain enzymes. This makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one of the limitations of using TBSI is its potential toxicity, which can affect the accuracy of the results obtained from lab experiments.
Direcciones Futuras
There are several potential future directions for the use of TBSI in scientific research. One possible direction is the development of TBSI-based drugs for the treatment of cancer and other diseases. Another potential direction is the use of TBSI as a tool for studying the role of specific enzymes in various physiological processes. Further research is needed to fully understand the potential applications of TBSI in scientific research.
Conclusion
In conclusion, 1-[(5-tert-butyl-2-methylphenyl)sulfonyl]-1H-imidazole is a chemical compound that has been extensively studied for its potential application in drug discovery and development. TBSI has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-angiogenic properties. While there are some limitations to using TBSI in lab experiments, there are several potential future directions for its use in scientific research.
Métodos De Síntesis
TBSI can be synthesized by the reaction of 5-tert-butyl-2-methylphenol with sulfuric acid, followed by the addition of imidazole. The resulting compound is then purified by recrystallization.
Aplicaciones Científicas De Investigación
TBSI has been used in various scientific research studies, including drug discovery, cancer research, and enzyme inhibition. TBSI has been shown to have potential as a therapeutic agent for the treatment of cancer and other diseases.
Propiedades
Fórmula molecular |
C14H18N2O2S |
|---|---|
Peso molecular |
278.37 g/mol |
Nombre IUPAC |
1-(5-tert-butyl-2-methylphenyl)sulfonylimidazole |
InChI |
InChI=1S/C14H18N2O2S/c1-11-5-6-12(14(2,3)4)9-13(11)19(17,18)16-8-7-15-10-16/h5-10H,1-4H3 |
Clave InChI |
OHJFELGHLDDMOQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2C=CN=C2 |
SMILES canónico |
CC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 1-[(4-iodophenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B245236.png)
![1-[(3,4-Dichlorophenyl)sulfonyl]-2-methylpiperidine](/img/structure/B245249.png)
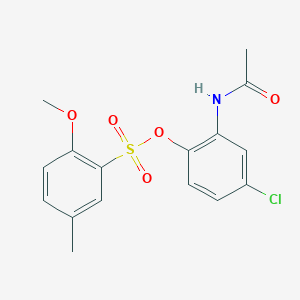
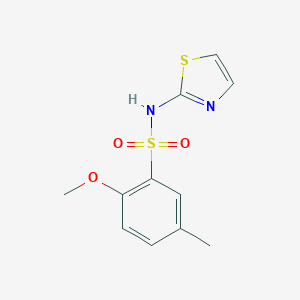
![1-[(5-isopropyl-2-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245310.png)
![1-[(4-cyclohexylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245313.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B245316.png)
![1-[(3,4-diethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245320.png)
![1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245321.png)
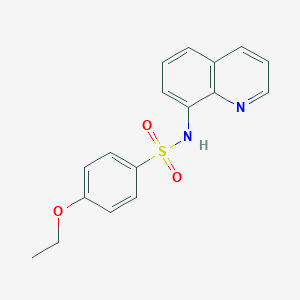
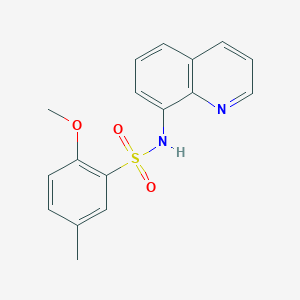
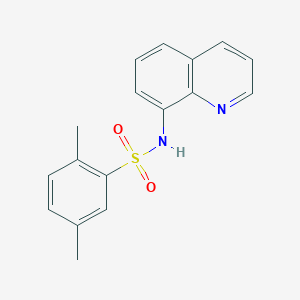
![2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether](/img/structure/B245404.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245406.png)